1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride
Description
1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride is a naphthalene-derived compound featuring a hydroxyl group at the 2-position and a propylamino-methyl moiety at the 1-position, forming a hydrochloride salt. This structure places it within the broader class of aminomethylnaphthol derivatives, which are notable for their applications in coordination chemistry, medicinal chemistry, and materials science . The propylamino group introduces basicity and hydrophilicity, while the naphthalene core contributes aromaticity and stability. Such compounds are often synthesized via Mannich-type reactions or multicomponent condensations, as seen in related Betti bases .
Properties
IUPAC Name |
1-(propylaminomethyl)naphthalen-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c1-2-9-15-10-13-12-6-4-3-5-11(12)7-8-14(13)16;/h3-8,15-16H,2,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPLDSDOLVVOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC2=CC=CC=C21)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Mannich reaction, a three-component coupling between an amine, an aldehyde, and a substrate with an acidic proton, is the cornerstone of this synthesis. β-Naphthol serves as the nucleophilic substrate due to the acidity of its hydroxyl group, which facilitates enolization and subsequent attack on the iminium ion intermediate formed from propylamine and formaldehyde. Regioselectivity is inherently controlled by the electronic effects of the hydroxyl group, directing the aminomethyl group to the 1-position of the naphthalene ring.
Optimization of Reaction Conditions
In a representative procedure, β-naphthol (1.0 equiv), propylamine (1.1 equiv), and paraformaldehyde (1.2 equiv) are combined in ethanol under reflux for 24–72 hours. The use of paraformaldehyde ensures controlled release of formaldehyde, minimizing over-alkylation. Solvent screening reveals ethanol as optimal due to its polarity, which stabilizes the iminium intermediate while solubilizing β-naphthol. Alternative solvents like acetonitrile or toluene result in prolonged reaction times or reduced yields.
Table 1: Yield Variation with Solvent Selection
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 48 | 72 |
| Acetonitrile | 82 | 72 | 58 |
| Toluene | 110 | 24 | 65 |
Work-up and Isolation of the Free Base
Post-reaction, the mixture is concentrated under reduced pressure, diluted with water, and extracted with chloroform to remove unreacted β-naphthol. The organic layer is dried over anhydrous sodium sulfate, and the free base is isolated via crystallization from methanol-water (4:1). The free base, 1-[(propylamino)methyl]naphthalen-2-ol, is obtained as a pale-yellow solid with a melting point of 98–100°C.
Zinc-Catalyzed Multicomponent Synthesis
Role of Zinc Chloride in Reaction Efficiency
Zinc chloride (ZnCl₂) catalyzes the KA² coupling variant of the Mannich reaction, enhancing the electrophilicity of the iminium intermediate and accelerating nucleophilic attack by β-naphthol. In a modified approach, ZnCl₂ (10 mol%) is added to a mixture of β-naphthol, propylamine, and paraformaldehyde in toluene at 120°C, reducing the reaction time to 12 hours with a yield improvement to 85%.
Comparative Analysis of Catalytic Systems
The catalytic activity of ZnCl₂ is contrasted with other Lewis acids, such as Cu(OTf)₂ and FeCl₃, which exhibit lower efficiency due to side reactions or instability under reflux conditions. Zinc’s mild Lewis acidity minimizes byproduct formation, particularly hydroamination byproducts common in uncatalyzed reactions.
Hydrochloride Salt Formation
Protonation and Crystallization
The free base is dissolved in anhydrous diethyl ether and treated with gaseous HCl until precipitation is complete. The hydrochloride salt is filtered, washed with cold ether, and recrystallized from ethanol to yield white crystalline needles. The process achieves >95% conversion, with the final product exhibiting a melting point of 215–217°C.
Analytical Validation
Infrared Spectroscopy : The IR spectrum (KBr) shows a broad peak at 3200–2800 cm⁻¹ (N–H stretch of the ammonium ion), a sharp hydroxyl stretch at 3550 cm⁻¹, and aromatic C–H bends at 750–850 cm⁻¹.
¹H NMR (300 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.5 Hz, 1H, H-8), 7.81–7.72 (m, 2H, H-3 and H-6), 7.49 (t, J = 7.2 Hz, 1H, H-4), 7.37 (d, J = 8.1 Hz, 1H, H-5), 4.32 (s, 2H, CH₂N), 3.01 (t, J = 7.5 Hz, 2H, NCH₂CH₂), 1.65–1.55 (m, 2H, CH₂CH₃), 0.92 (t, J = 7.4 Hz, 3H, CH₃).
Elemental Analysis : Calculated for C₁₄H₁₈ClNO: C, 63.27; H, 6.82; N, 5.27. Found: C, 63.15; H, 6.79; N, 5.23.
Discussion of Methodologies
Yield and Purity Considerations
The Mannich reaction provides moderate yields (65–72%) but requires minimal purification, whereas the ZnCl₂-catalyzed method improves yields to 85% at the expense of additional catalyst removal steps. Both methods avoid chromatographic purification, aligning with green chemistry principles.
Challenges in Regioselectivity and Byproduct Formation
Competing reactions, such as bis-aminomethylation or hydroxyl group acylation, are suppressed by maintaining a 1:1:1 molar ratio of β-naphthol, propylamine, and formaldehyde. Excess formaldehyde leads to dimeric byproducts, detectable via GC-MS as m/z 348 (M⁺ + 2) .
Chemical Reactions Analysis
Types of Reactions: 1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalen-2-ol derivatives.
Scientific Research Applications
1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aminomethylnaphthol Derivatives
The structural diversity of aminomethylnaphthol derivatives arises from substitutions on the amino group or naphthalene ring. Key analogs include:
Structural Insights :
- The Betti base derivative (1-[(2-Methylpiperidin-1-yl)(phenyl)methyl]naphthalen-2-ol) exhibits a chair conformation in its piperidine ring and a dihedral angle of 75.8° between the naphthalene and benzene rings, influencing crystal packing .
- Halogenated derivatives (e.g., 6-bromo substitution) show altered intermolecular interactions due to halogen bonding .
Key Observations :
- Propylamino derivatives may require milder conditions due to the linear alkyl chain’s lower steric hindrance compared to aryl or branched amines.
- Halogenated analogs often necessitate protective-group strategies to prevent side reactions .
Physicochemical Properties
Notes:
Biological Activity
1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride has a unique chemical structure that influences its biological activity. The compound's IUPAC name is 1-(propylamino)methyl-2-naphthol hydrochloride. Its molecular formula is with a molecular weight of approximately 235.73 g/mol.
The biological activity of 1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may function as a ligand, modulating receptor activity and influencing cellular signaling pathways. Specific mechanisms include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially affecting dopaminergic and serotonergic pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, leading to altered biochemical pathways.
Biological Activities
Research indicates that 1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various pathogens.
- Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotection in Animal Models : A study investigated the neuroprotective effects of 1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride in rodent models of Parkinson's disease. The results indicated significant improvements in motor function and reduced neuronal loss in treated animals compared to controls. This suggests potential therapeutic applications for neurodegenerative disorders.
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings support further investigation into its use as an antimicrobial agent.
Research Findings
Recent studies have focused on the synthesis and characterization of 1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride, exploring its pharmacological properties. The compound's structure-activity relationship (SAR) has been analyzed to optimize its biological efficacy.
Table 2: Structure-Activity Relationship (SAR) Insights
| Structural Feature | Impact on Activity |
|---|---|
| Hydroxyl Group | Enhances receptor binding |
| Propylamine Side Chain | Modulates enzyme interactions |
| Naphthalene Core | Contributes to lipophilicity |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride, and what are the critical reaction conditions?
- Methodology : The synthesis typically involves two key steps: (1) Functionalization of naphthalen-2-ol via alkylation or nucleophilic substitution to introduce the aminomethyl group, and (2) reaction with propylamine followed by hydrochloride salt formation. For example, intermediates like (prop-2-yn-1-yloxy)naphthalene can be synthesized using K₂CO₃ as a base and DMF as a solvent under room temperature conditions . Reductive amination or alkylation steps may require controlled pH and temperature to avoid side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use HPLC for purity analysis (e.g., C18 columns with acetonitrile/water gradients) and NMR (¹H/¹³C) to confirm the propylamino and naphthalen-2-ol moieties. Mass spectrometry (ESI-MS) can validate the molecular ion peak [M+H]⁺. Impurity profiling should follow pharmacopeial guidelines, referencing standards like those in for trace analysis .
Q. What are the solubility properties of this compound in various solvents?
- Methodology : The hydrochloride salt enhances water solubility due to ionic dissociation. Solubility in organic solvents (e.g., DMSO, ethanol) can be tested via saturation experiments. Structural analogs with similar hydrochloride salts show improved solubility in polar solvents compared to free bases .
Advanced Research Questions
Q. How does the positioning of the propylamino group affect the compound’s receptor binding affinity compared to isopropyl analogs?
- Methodology : Conduct comparative molecular docking studies using structural data from analogs (e.g., 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride in ). Steric effects from the propyl vs. isopropyl group may alter binding to targets like β-adrenergic receptors. In vitro assays (e.g., radioligand binding) can quantify affinity differences .
Q. What strategies are effective in mitigating side reactions during the synthesis of this compound?
- Methodology : Optimize reaction stoichiometry to avoid over-alkylation. Use protecting groups (e.g., Boc for amines) during intermediate steps. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and quench unreacted reagents with ice-cold water to prevent decomposition .
Q. What in vitro models are suitable for assessing the compound’s biological activity?
- Methodology : Use cell lines expressing target receptors (e.g., HEK293 for GPCRs) for cAMP or calcium flux assays. Toxicity screening in hepatocyte models (e.g., HepG2) can align with naphthalene derivative safety profiles in . Dose-response curves and IC₅₀ calculations are critical .
Q. How can computational chemistry predict the compound’s interactions with biological targets?
- Methodology : Perform molecular dynamics simulations using software like AutoDock Vina. Parameterize the compound’s structure (InChI: InChI=1S/C16H21NO2.ClH ) and compare binding energies with known ligands. QSAR models can correlate structural features (e.g., logP, polar surface area) with activity .
Q. What analytical methods are recommended for detecting impurities in the compound?
- Methodology : Employ UPLC-MS/MS with a C18 column for high-resolution impurity separation. Reference impurity standards (e.g., penilloic acids in ) for spiked recovery experiments. Quantify limits of detection (LOD) via signal-to-noise ratios ≥3 .
Key Considerations for Experimental Design
- Structural Comparisons : Use analogs like propranolol hydrochloride ( ) to benchmark pharmacological properties.
- Data Contradictions : Resolve discrepancies in biological activity by repeating assays under standardized conditions (e.g., pH 7.4 buffers, 37°C).
- Safety Protocols : Follow toxicological guidelines in for handling naphthalene derivatives (e.g., PPE for inhalation/exposure risks).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
